molecular formula C28H26BrO3P B13144286 (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide CAS No. 16315-64-3

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide

Cat. No.: B13144286
CAS No.: 16315-64-3
M. Wt: 521.4 g/mol
InChI Key: OPICXSNFYYEYHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO3P. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the phosphonium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to regenerate the triphenylphosphine moiety.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with similar chemical properties but lacking the formylphenoxy and hydroxypropyl groups.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine with distinct chemical and physical properties.

    (3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide: A structurally similar compound with a different substitution pattern.

Uniqueness

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of formylphenoxy and hydroxypropyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

16315-64-3

Molecular Formula

C28H26BrO3P

Molecular Weight

521.4 g/mol

IUPAC Name

[3-(2-formylphenoxy)-2-hydroxypropyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C28H26O3P.BrH/c29-20-23-12-10-11-19-28(23)31-21-24(30)22-32(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-20,24,30H,21-22H2;1H/q+1;/p-1

InChI Key

OPICXSNFYYEYHQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(COC2=CC=CC=C2C=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.